![molecular formula C25H29FN2O4 B5370843 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370843.png)
1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to the one often involves intricate steps, including alkylation and ring closure reactions. A study by Roman (2013) highlights the generation of a structurally diverse library through such methods using ketonic Mannich bases derived from 2-acetylthiophene, which is similar in complexity to the synthesis of our compound (Roman, 2013).
Molecular Structure Analysis
The molecular structure and properties of a compound closely related in structure, "1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile," were examined using Density Functional Theory (DFT). This study by Khajehzadeh and Moghadam (2017) offers insight into the therapeutic properties through quantum mechanical methods, providing a foundation for understanding the structural intricacies of our compound of interest (Khajehzadeh & Moghadam, 2017).
Chemical Reactions and Properties
The reactivity and synthesis potential of related compounds, such as those involving alkylation and cycloaddition reactions, are well-documented. For example, Novikov et al. (2005) discuss the 1,3-dipolar cycloaddition of difluoro-substituted azomethine ylides, leading to fluoro-substituted derivatives, which sheds light on the chemical reactivity patterns that might be expected in our compound (Novikov et al., 2005).
Physical Properties Analysis
While specific studies on the physical properties of "1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one" were not identified, research on similar compounds provides valuable insights. The structural characterization of isoxazoline incorporated pyrrole derivatives by Kumar et al. (2017) can help infer the physical characteristics such as solubility and crystallinity that might be expected from our compound (Kumar et al., 2017).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents and conditions, can be extrapolated from studies on structurally or functionally related compounds. The work by Stanovnik et al. (2002), involving the synthesis of 1,4-dihydropyridine derivatives from dimethylamino substituted compounds, provides a glimpse into the chemical behavior and potential transformations our compound might undergo (Stanovnik et al., 2002).
properties
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O4/c1-16(2)32-20-12-8-18(9-13-20)23(29)21-22(17-6-10-19(26)11-7-17)28(25(31)24(21)30)15-5-14-27(3)4/h6-13,16,22,29H,5,14-15H2,1-4H3/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYDQIPPSWHNMJ-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)F)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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